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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779818 Get Quote

This guide provides a comprehensive technical overview of the preclinical efficacy and

experimental protocols for Aprutumab Ixadotin (also known as BAY 1187982) in gastric

cancer xenograft models. The content is tailored for researchers, scientists, and drug

development professionals, with a focus on quantitative data, detailed methodologies, and

visual representations of key concepts.

Core Efficacy Data
The anti-tumor activity of Aprutumab Ixadotin has been evaluated in various gastric cancer

xenograft models, demonstrating significant tumor growth inhibition and regression. This

section summarizes the key quantitative findings from these preclinical studies.

Cell Line-Derived Xenograft (CDX) Models
SNU-16 Human Gastric Cancer Xenograft Model

Treatment with Aprutumab Ixadotin at a dose of 5 mg/kg resulted in partial tumor regression

in at least 90% of the animals, irrespective of the treatment schedule.[1] Lower doses of 0.5 or

1 mg/kg did not produce a statistically significant inhibition of tumor growth when compared to

the vehicle control group.[1]
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Treatmen
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Dose
(mg/kg)

Schedule

Mean
Tumor
Volume
(mm³) at
Day 32

Tumor
Growth
Inhibition
(%)

Respons
e Rate

Referenc
e

Vehicle

Control
- - ~1000 - - [2]

Aprutumab

Ixadotin
5 Q4D x 3 ~100 >90

Partial

Regression

in ≥90% of

animals

[1][2]

Aprutumab

Ixadotin
5 Q10D x 3 ~100 >90

Partial

Regression

in ≥90% of

animals

[1][2]

Control

ADC
5 Q4D x 3 ~1000

No

significant

effect

- [1][2]

Patient-Derived Xenograft (PDX) Models
GA0033 Gastric Cancer PDX Model

In a patient-derived xenograft model of gastric cancer, GA0033, Aprutumab Ixadotin
demonstrated notable tumor growth inhibition.
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Treatment
Group

Dose (mg/kg) Schedule Outcome Reference

Aprutumab

Ixadotin
Not Specified Q7D x 3

Significant tumor

growth inhibition
[3]

Control ADC Not Specified Q7D x 3
No significant

effect
[3]

Vinorelbine Not Specified Q7D x 3
Moderate tumor

growth inhibition
[3]

GAGA6 Gastric Cancer PDX Model

A study on a diffuse type gastric cancer patient-derived xenograft model, GAGA6, which had

acquired resistance to the pan-FGFR inhibitor AZD4547, showed that Aprutumab Ixadotin
could effectively overcome this resistance.

Treatment
Group

Dose (mg/kg) Schedule
Tumor Growth
Inhibition (%)

Reference

Aprutumab

Ixadotin
7.5 Q7D x 3

100 (in parental

GAGA6)
[4]

Aprutumab

Ixadotin
7.5 Q7D x 3

88 (in AZD4547-

resistant

GAGA6-R)

[4]

AZD4547 Not Specified Not Specified

0 (in AZD4547-

resistant

GAGA6-R)

[4]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This

section outlines the key experimental protocols for the xenograft studies cited.

Cell Line and Animal Models
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Cell Line: The SNU-16 human gastric carcinoma cell line was utilized for the cell line-derived

xenograft model.

Animals: Female NOD scid mice were used for the SNU-16 xenograft model.[1]

Establishment of Xenograft Models
For the SNU-16 model, treatment was initiated when the tumor size reached approximately 63

mm³.[2] In the patient-derived xenograft models, treatment commenced when tumors reached

a size of approximately 150 mm³.

Drug Administration
Aprutumab Ixadotin and the control ADC were administered intravenously.[4] The vehicle

control used was typically Phosphate Buffered Saline (PBS).[4] Various treatment schedules

were employed, including every 4th day for three cycles (Q4D x 3), every 7th day for three

cycles (Q7D x 3), and every 10th day for three cycles (Q10D x 3).[1][2][4]

Efficacy Assessment
Tumor Volume Measurement: Tumor size was monitored regularly, and tumor volume was

calculated using standard methods.

Tumor Growth Inhibition (TGI): TGI was calculated to quantify the efficacy of the treatment

compared to the control group.

Response Classification: Treatment responses were often categorized as follows:

Progressive Disease (PD): > 20% tumor growth.

Stable Disease (SD): < 30% tumor shrinkage and < 20% tumor growth.

Partial Response (PR): > 30% tumor shrinkage.[2]

Visualizations: Diagrams and Workflows
Visual representations of signaling pathways and experimental workflows can significantly

enhance understanding. The following diagrams were generated using the DOT language.
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Caption: Mechanism of action of Aprutumab Ixadotin.

Experimental Workflow for Xenograft Studies
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Caption: General experimental workflow for xenograft studies.
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In summary, preclinical studies of Aprutumab Ixadotin in gastric cancer xenograft models

have demonstrated its potential as a targeted therapeutic agent. The data indicates dose-

dependent anti-tumor activity in both cell line-derived and patient-derived models, particularly

those with FGFR2 overexpression. The detailed experimental protocols provided herein offer a

foundation for further research and development in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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